molecular formula C10H21NO B13259922 2,6-dimethyl-N-propyloxan-4-amine

2,6-dimethyl-N-propyloxan-4-amine

Cat. No.: B13259922
M. Wt: 171.28 g/mol
InChI Key: DBZDABKEDGBNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-N-propyloxan-4-amine is an organic compound that belongs to the class of oxanamines This compound is characterized by the presence of a six-membered oxane ring substituted with two methyl groups at positions 2 and 6, and a propylamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-propyloxan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-4-hydroxyoxane with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-propyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxane derivatives with additional oxygen functionalities.

    Reduction: Saturated oxane compounds.

    Substitution: Various N-substituted oxanamine derivatives.

Scientific Research Applications

2,6-dimethyl-N-propyloxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-propyloxan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-N-methyloxan-4-amine: Similar structure but with a methyl group instead of a propyl group.

    2,6-dimethyl-N-ethyloxan-4-amine: Contains an ethyl group instead of a propyl group.

    2,6-dimethyl-N-butyl-oxan-4-amine: Features a butyl group in place of the propyl group.

Uniqueness

2,6-dimethyl-N-propyloxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propylamine group at position 4 enhances its reactivity and potential for forming diverse derivatives compared to its analogs.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2,6-dimethyl-N-propyloxan-4-amine

InChI

InChI=1S/C10H21NO/c1-4-5-11-10-6-8(2)12-9(3)7-10/h8-11H,4-7H2,1-3H3

InChI Key

DBZDABKEDGBNMO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC(OC(C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.